molecular formula C8H9BrN2O3S B8406957 Ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate

Ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate

Cat. No. B8406957
M. Wt: 293.14 g/mol
InChI Key: FQZKLXQWMMSNKH-UHFFFAOYSA-N
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Patent
US07037929B1

Procedure details

A mixture of LiBH4 (44 mg, 2.02 mmol), ethyl 3-[(5-bromo-1,3-thiazol-2-yl)amino]-3-oxopropanoate (340 mg, 1.16 mmol), ethanol (0.082 ml, 2.02 mmol), and Et2O (50 ml) was refluxed for 20 min. The reaction was quenched with 1 N hydrochloric acid with ice-cooling. The mixture was then diluted with water and extracted with dichloromethane. The extract was dried and the solvent was evaporated under reduced pressure. Purification by silica gel chromatography (dichloromethane/methanol=98:2 and then 95:5) yielded the title compound as a white solid (0.17 g; 52%).
Name
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
0.082 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
52%

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].[Br:3][C:4]1[S:8][C:7]([NH:9][C:10](=[O:17])[CH2:11][C:12](OCC)=[O:13])=[N:6][CH:5]=1.C(O)C>CCOCC>[Br:3][C:4]1[S:8][C:7]([NH:9][C:10](=[O:17])[CH2:11][CH2:12][OH:13])=[N:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
44 mg
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
340 mg
Type
reactant
Smiles
BrC1=CN=C(S1)NC(CC(=O)OCC)=O
Name
Quantity
0.082 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 N hydrochloric acid with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
The mixture was then diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (dichloromethane/methanol=98:2

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(S1)NC(CCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.